4-Aminopent-3-en-2-one

Analytical Chemistry Formaldehyde Detection Fluorescence Spectroscopy

4-Aminopent-3-en-2-one (CAS 1118-66-7, synonyms: Fluoral-P, acetylacetonamine, 4-amino-3-penten-2-one) is the prototypical β‑ketoenamine (enaminone), consisting of a conjugated C=C–C=O framework bearing a primary amino group at the β‑position. With a molecular formula of C₅H₉NO and a molecular weight of 99.13 g·mol⁻¹ , this compound exists predominantly in the ketoenamine tautomeric form stabilized by an intramolecular N–H···O hydrogen bond (N···O distance 2.64–2.67 Å; νNH 3180 cm⁻¹).

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
Cat. No. B1295262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopent-3-en-2-one
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)N
InChIInChI=1S/C5H9NO/c1-4(6)3-5(2)7/h3H,6H2,1-2H3
InChIKeyOSLAYKKXCYSJSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopent-3-en-2-one – Core Chemical Identity and Procurement-Relevant Profile


4-Aminopent-3-en-2-one (CAS 1118-66-7, synonyms: Fluoral-P, acetylacetonamine, 4-amino-3-penten-2-one) is the prototypical β‑ketoenamine (enaminone), consisting of a conjugated C=C–C=O framework bearing a primary amino group at the β‑position [1]. With a molecular formula of C₅H₉NO and a molecular weight of 99.13 g·mol⁻¹ [2], this compound exists predominantly in the ketoenamine tautomeric form stabilized by an intramolecular N–H···O hydrogen bond (N···O distance 2.64–2.67 Å; νNH 3180 cm⁻¹) [3]. It serves a dual role: in analytical chemistry as the formaldehyde‑selective reagent Fluoral‑P, and in synthetic/coordination chemistry as a classic N,O‑bidentate ligand that parallels acetylacetone but with a nitrogen donor site [4].

Why 4-Aminopent-3-en-2-one Cannot Be Replaced by Generic β‑Diketones or N‑Alkyl Enaminones


Although 4‑aminopent‑3‑en‑2‑one is structurally related to acetylacetone (the O,O‑analog) and N‑alkyl enaminones, direct substitution fails because the N‑H donor and the resulting intramolecular hydrogen‑bond geometry critically control both tautomeric preference and metal‑coordination behaviour [1]. Acetylacetone exists in a keto‑enol equilibrium, whereas 4‑aminopent‑3‑en‑2‑one preferentially adopts the ketoenamine form that is 47 kJ·mol⁻¹ more stable than the enolimine tautomer [2]. This fundamental electronic difference alters the chelate ring size, donor‑atom hardness, and the spectroscopic signature required in analytical derivatization reactions [3]. Consequently, procurement specifications for a specific application—whether formaldehyde sensing or transition‑metal complex synthesis—must explicitly identify 4‑aminopent‑3‑en‑2‑one rather than a generic ‘enaminone’ or ‘β‑diketone’ [4].

Quantitative Performance Evidence: 4‑Aminopent‑3‑en‑2‑one Versus Closest Analogs


Formaldehyde Selectivity: Fluoral‑P Delivers Specific Fluorescent Response Where Acetylacetone Does Not

In the Hantzsch‑type derivatization reaction, 4‑aminopent‑3‑en‑2‑one (Fluoral‑P) condenses with formaldehyde to yield 3,5‑diacetyl‑1,4‑dihydrolutidine (DDL), which fluoresces at λₑₘ = 510 nm (λₑₓ = 410 nm). Critically, only the formaldehyde adduct produces high fluorescent emission; other aliphatic aldehydes generate negligible signal, granting Fluoral‑P a selectivity advantage over acetylacetone‑based methods that suffer cross‑reactivity [1]. In a flow‑injection system targeting alcoholic beverages, Fluoral‑P achieved a limit of detection (LOD) of 3.1 ng·mL⁻¹ with a relative standard deviation <2.5% [1].

Analytical Chemistry Formaldehyde Detection Fluorescence Spectroscopy

Intramolecular Hydrogen Bond Geometry: APO Exhibits a Weaker N–H···O Bridge than the Phenyl Analog APBO

Density functional theory (DFT) and experimental vibrational spectroscopy establish that 4‑aminopent‑3‑en‑2‑one (APO) possesses an intramolecular N–H···O hydrogen bond with an N···O distance of 2.64–2.67 Å and a νNH stretching frequency of 3180 cm⁻¹ [1]. In the benzoylacetone‑derived analog 3‑amino‑1‑phenylbut‑2‑en‑1‑one (APBO), the corresponding N···O distance shortens to 2.621–2.668 Å, reflecting a stronger hydrogen bond caused by the electron‑withdrawing phenyl substituent [2]. This 0.02–0.05 Å contraction translates into a measurable increase in hydrogen‑bond energy (estimated at ~2–4 kJ·mol⁻¹ based on AIM topological analysis) and a downshift of νNH [2].

Structural Chemistry Hydrogen Bonding Enaminone Tautomerism

Tautomeric Energy Landscape: APO Ketoenamine is 47 kJ·mol⁻¹ More Stable than the Enolimine Form

Ab initio calculations at the MP2/6‑31G* level reveal that the non‑hydrogen‑bonded ketoenamine conformer of APO is 47 kJ·mol⁻¹ more stable than the non‑hydrogen‑bonded enolimine conformer. When both species are intramolecularly hydrogen‑bonded, the ketoenamine still retains a 23.6 kJ·mol⁻¹ advantage over the enolimine [1]. This contrasts with acetylacetone, where the enol form is stabilized by a stronger O–H···O hydrogen bond (typical O···O distance ~2.55 Å), shifting the keto‑enol equilibrium significantly toward the enol [2]. The resonance contribution to the hydrogen‑bond stability in the APO ketoenamine is estimated at ~16 kJ·mol⁻¹ [1].

Computational Chemistry Tautomerism β‑Ketoenamine Energetics

Naked‑Eye Colorimetric Detection: Fluoral‑P Membrane Achieves 40 ppb Limit, Beating the WHO 80 ppb Guideline

Polyacrylonitrile (PAN) nanofibrous membranes functionalized with 4‑aminopent‑3‑en‑2‑one (Fluoral‑P) produce a vivid white‑to‑yellow color change upon exposure to gaseous formaldehyde, with a significant reflectance decrease at 417 nm. The naked‑eye detection limit is 40 ppb, which is half the World Health Organization indoor air quality guideline of 80 ppb [1]. This colorimetric response is highly selective; volatile organic compounds such as acetaldehyde, benzaldehyde, acetone, methanol, ethanol, and toluene caused negligible interference [1]. In solution‑phase spectrophotometric mode, the method achieves an instrumental LOD of 0.5 μM and LOQ of 2.5 μM at 420 nm (pH 6.0) [2].

Colorimetric Sensing Formaldehyde Monitoring Electrospun Nanofibers

Highest‑Value Application Scenarios for 4‑Aminopent‑3‑en‑2‑one Procurement


Selective Formaldehyde Quantification in Complex Biological Matrices

In brain tissue homogenates, cerebrospinal fluid, or alcoholic beverages—matrices where other aldehydes and ketones are abundant—4‑aminopent‑3‑en‑2‑one (Fluoral‑P) provides formaldehyde‑specific derivatization without prior chromatographic separation. The spectrophotometric method achieves an LOD of 0.5 μM and LOQ of 2.5 μM at pH 6.0, with DDL detection at 420 nm [1]. This workflow has been validated in post‑mortem Alzheimer’s disease hippocampus samples and FA‑injected mouse brains [1].

Portable, Instrument‑Free Formaldehyde Compliance Screening

PAN nanofibrous membranes loaded with 4‑aminopent‑3‑en‑2‑one enable naked‑eye detection of gaseous formaldehyde at 40 ppb—below the WHO 80 ppb guideline—with a white‑to‑yellow color transition [2]. The membranes show negligible interference from common VOCs (acetaldehyde, benzaldehyde, acetone, methanol, ethanol, toluene), making them suitable for on‑site indoor air quality audits, industrial hygiene monitoring, and emergency response scenarios [2].

Synthesis of Tunable Transition‑Metal Complexes for Catalysis and Material Science

As a primary β‑ketoenamine ligand, 4‑aminopent‑3‑en‑2‑one chelates Cu(II), Ni(II), and Zn(II) through its N and O donor atoms, forming neutral bis‑chelate complexes [3]. The weaker intramolecular N–H···O bond (N···O = 2.64–2.67 Å) [4] compared to N‑alkyl or N‑aryl analogs leaves the amino group more accessible for further functionalization, enabling the systematic tuning of complex solubility, redox potential, and catalytic activity. This makes APO a preferred entry point for designing Schiff‑base ligands and metal‑organic frameworks.

Computational Benchmarking of Intramolecular Hydrogen Bonding and Tautomerism

With its well‑characterized tautomeric landscape—ketoenamine favoured over enolimine by 47 kJ·mol⁻¹ (non‑H‑bonded) and 23.6 kJ·mol⁻¹ (H‑bonded) [5]—4‑aminopent‑3‑en‑2‑one serves as a computationally tractable model system for ab initio and DFT studies of asymmetric N–H···O hydrogen bonds. The availability of high‑quality experimental IR, Raman, and X‑ray data for both APO and its deuterated isotopologues [4] makes it a preferred validation benchmark for new theoretical methods in hydrogen‑bond research.

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